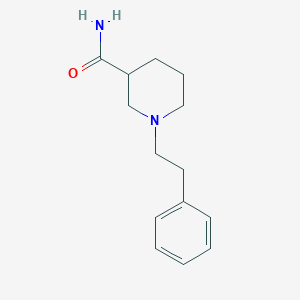![molecular formula C21H20N2O3S B5181012 (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B5181012.png)
(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone, also known as MTIP, is a small molecule compound that has been extensively studied for its potential use in treating various neurological disorders. MTIP has been shown to have a high affinity for the dopamine D3 receptor, which is known to play a key role in the regulation of reward and motivation pathways in the brain.
Mecanismo De Acción
(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone works by binding to the dopamine D3 receptor and blocking the effects of dopamine. Dopamine is a neurotransmitter that plays a key role in the regulation of reward and motivation pathways in the brain. By blocking the effects of dopamine, (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone reduces the rewarding effects of drugs of abuse and may help to reduce drug-seeking behavior. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has also been shown to improve cognitive function by increasing the activity of the prefrontal cortex, which is known to play a key role in cognitive processing.
Biochemical and Physiological Effects:
(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been shown to have a number of biochemical and physiological effects. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been shown to reduce the rewarding effects of drugs of abuse, including cocaine and amphetamine. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been shown to increase the activity of the prefrontal cortex, which is known to play a key role in cognitive processing. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has also been shown to reduce the activity of the mesolimbic dopamine system, which is known to play a key role in the regulation of reward and motivation pathways in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has a number of advantages and limitations for lab experiments. One advantage of (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone is that it has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. Another advantage of (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone is that it has been extensively studied in animal models, which makes it a useful tool for studying the effects of various drugs on behavior and cognition. One limitation of (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone is that it is a small molecule compound, which makes it difficult to study in vivo. Another limitation of (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone is that it has a short half-life, which makes it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for research on (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone. One area of research is to explore the potential use of (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone in treating drug addiction. Another area of research is to explore the potential use of (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone in treating schizophrenia and Parkinson's disease. Future research could also focus on developing new analogs of (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone that have improved pharmacological properties, such as a longer half-life and increased selectivity for the dopamine D3 receptor. Finally, future research could focus on developing new methods for administering (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone in vivo, such as using nanoparticles or other delivery systems.
Métodos De Síntesis
(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 6-methoxy-2-naphthol with thionyl chloride to form 6-chloro-2-naphthol. The second step involves the reaction of 6-chloro-2-naphthol with 1-(1,3-thiazol-5-yl) piperidine to form (6-chloro-2-naphthyl)[1-(1,3-thiazol-5-yl) piperidinyl]methanone. The final step involves the reaction of (6-chloro-2-naphthyl)[1-(1,3-thiazol-5-yl) piperidinyl]methanone with sodium methoxide to form (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone.
Aplicaciones Científicas De Investigación
(6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been extensively studied for its potential use in treating various neurological disorders, including drug addiction, schizophrenia, and Parkinson's disease. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been shown to have a high affinity for the dopamine D3 receptor, which is known to play a key role in the regulation of reward and motivation pathways in the brain. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has been shown to block the effects of cocaine and amphetamine, which suggests that it may be useful in treating drug addiction. (6-methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.
Propiedades
IUPAC Name |
(6-methoxynaphthalen-2-yl)-[1-(1,3-thiazole-5-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-26-18-7-6-14-9-16(5-4-15(14)10-18)20(24)17-3-2-8-23(12-17)21(25)19-11-22-13-27-19/h4-7,9-11,13,17H,2-3,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPFGTNZBLMZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3CCCN(C3)C(=O)C4=CN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxy-2-naphthyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5180931.png)

![N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinamine trifluoroacetate](/img/structure/B5180938.png)


![2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5180969.png)
![N-[4-(1,3-benzothiazol-2-ylthio)-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide](/img/structure/B5180972.png)

![N~1~,N~2~-bis(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180994.png)
![1-[(4-chlorophenyl)acetyl]-2-methylpiperidine](/img/structure/B5180999.png)
![1-benzyl-5-(3-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5181005.png)

![4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5181031.png)
